N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10(20)17-11-5-7-12(8-6-11)23(21,22)19-15-4-2-3-14-13(15)9-16-18-14/h2-9,19H,1H3,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGCIUNDVAVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320737 | |
| Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860650-78-8 | |
| Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminosulfonylphenylacetic acid with 1H-indazole-4-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular characteristics of N-{4-[(1H-Indazol-4-ylamino)sulfonyl]phenyl}acetamide with similar compounds from the evidence:
Notes:
- The indazole group in the target compound may facilitate π-π stacking or hydrogen bonding with biological targets, distinct from the pyrimidine (compound 5) or piperazine (compound 35) moieties in analogs.
Pharmacological Activities
Analgesic and Anti-inflammatory Activity
- Compound 35 (piperazinyl derivative) demonstrated analgesic activity comparable to paracetamol, likely due to enhanced solubility from the basic piperazine group .
- Paracetamol () acts via cyclooxygenase inhibition, but sulfonamide-containing analogs (e.g., compound 35) may target alternate pathways, such as NMDA receptor modulation .
Antitubercular and Antimicrobial Activity
- N4-Acetylsulfamethazine (5) and related sulfonamides (e.g., compound 15) showed antitubercular activity, attributed to sulfonamide inhibition of dihydropteroate synthase (DHPS) in Mycobacterium tuberculosis .
- N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () was synthesized as a sulfonamide antibiotic derivative, highlighting the role of sulfonamide groups in bacterial enzyme targeting .
Antiproliferative Activity
Physicochemical and Crystallographic Insights
- Conformational Stability : The dihedral angle (83.2°) in N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide stabilizes its conformation via intramolecular C–H⋯O interactions, a feature that may influence binding to target proteins .
- Hydrogen Bonding : Compounds like compound 15 () and the target compound likely utilize N–H⋯O and S=O groups for crystal packing and target interaction, affecting bioavailability .
Biological Activity
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indazole moiety, which is known for its diverse biological activities. The compound's structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives containing the indazole nucleus have shown cytotoxic effects against various cancer cell lines. A study reported that certain indazole derivatives demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indazole Derivative 1 | HCT-116 | 1.9 |
| Indazole Derivative 2 | MCF-7 | 2.3 |
| Reference Drug (Doxorubicin) | HCT-116 | 3.23 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain benzimidazole derivatives exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting that the sulfonamide group may enhance antimicrobial properties .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| S. aureus | Inhibition | 2 |
| E. coli | Inhibition | 5 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including tyrosine kinases, leading to altered signaling pathways associated with tumor growth.
- Antimicrobial Mechanisms : The presence of the sulfonamide group may interfere with bacterial folic acid synthesis, contributing to its antimicrobial effects.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds displayed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Research conducted on benzimidazole derivatives highlighted their effectiveness against resistant strains of bacteria, providing insights into their potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the recommended synthetic routes for N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1H-indazol-4-amine with a sulfonyl chloride derivative under basic conditions (e.g., NaHCO₃, pH 8–9) to form the sulfamoyl intermediate .
- Step 2 : Acetylation of the resulting intermediate using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., DCM or THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reactions via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., indazole NH at δ 10–12 ppm, sulfonamide protons at δ 7–8 ppm) .
- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the sulfamoyl group) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does the sulfamoyl group influence target binding kinetics?
- Methodological Answer : Computational and experimental approaches:
- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase or kinases) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to purified targets .
- Structure-Activity Relationship (SAR) : Modify the sulfamoyl group (e.g., substituents on indazole) and compare IC₅₀ values .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Address bioavailability and metabolic stability:
- Pharmacokinetic Profiling : Assess plasma half-life (t₁/₂) and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., deacetylation or sulfonamide cleavage) .
- Prodrug Design : Mask the sulfamoyl group with ester linkages to enhance membrane permeability .
Q. How can researchers optimize selectivity to minimize off-target effects?
- Methodological Answer : Employ orthogonal screening platforms:
- Selectivity Panels : Test against 50+ kinases or GPCRs .
- Cryo-EM : Visualize compound-target complexes to identify critical binding residues .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data (e.g., varying IC₅₀ across cell lines) be interpreted?
- Methodological Answer : Investigate context-dependent factors:
- Cell Line Genetics : Compare p53 status or ABC transporter expression (e.g., MDR1) .
- Assay Conditions : Standardize oxygen tension (normoxia vs. hypoxia) and serum concentration .
- Redundancy Checks : Validate with clonogenic assays or 3D tumor spheroid models .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
